molecular formula C8H15N3S B13305362 (3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13305362
M. Wt: 185.29 g/mol
InChI Key: WFXMHKRNPYDUHE-UHFFFAOYSA-N
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Description

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS: 1157064-21-5) is a secondary amine featuring a branched aliphatic chain (3-methylbutyl) and a 1,2,3-thiadiazole ring connected via a methylene group. Its molecular formula is C₈H₁₅N₃S, with a molecular weight of 185.29 g/mol . The 1,2,3-thiadiazole moiety is a five-membered heterocycle containing one sulfur and two nitrogen atoms, which distinguishes it from more common isomers like 1,3,4-thiadiazole.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

3-methyl-N-(thiadiazol-4-ylmethyl)butan-1-amine

InChI

InChI=1S/C8H15N3S/c1-7(2)3-4-9-5-8-6-12-11-10-8/h6-7,9H,3-5H2,1-2H3

InChI Key

WFXMHKRNPYDUHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CSN=N1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

Thiadiazole Isomerism
  • Target Compound : Contains a 1,2,3-thiadiazole ring, which is less common than 1,3,4-thiadiazoles. The unique arrangement of heteroatoms may influence electronic properties and reactivity .
  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : A 1,3,4-thiadiazole derivative with a primary amine group and an aromatic substituent. This isomer is widely studied for insecticidal and fungicidal activities .
Amine Substituents
  • Target Compound : Secondary amine with aliphatic (3-methylbutyl) and thiadiazolylmethyl groups. The branched alkyl chain may enhance lipophilicity, favoring membrane permeability .
  • N-(4-Substitutedbenzyl)-2-amino-5-aryl-1,3,4-thiadiazoles: Secondary amines with aromatic (benzyl) substituents, which are associated with antioxidant properties .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Thiadiazole Type Substituents Key Properties
(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine C₈H₁₅N₃S 185.29 1,2,3 Aliphatic (3-methylbutyl) High lipophilicity
N-(1,2,3-Thiadiazol-4-ylmethyl)cycloheptanamine C₁₀H₁₇N₃S 211.33 1,2,3 Cycloheptyl Increased steric bulk
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S 191.25 1,3,4 Aromatic (4-methylphenyl) Crystalline solid
N-(4-Chlorobenzyl)-2-amino-5-phenyl-1,3,4-thiadiazole C₁₅H₁₂ClN₃S 301.79 1,3,4 Aromatic (chlorobenzyl) Antioxidant activity

Biological Activity

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a compound that incorporates a thiadiazole ring, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a 1,2,3-thiadiazole ring substituted with a 3-methylbutyl group and an amine functional group. The structural characteristics enhance its lipophilicity, potentially improving its interaction with biological targets. Thiadiazole derivatives are known for their strong aromaticity and ability to form hydrogen bonds, which contribute to their biological efficacy.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that compounds containing the thiadiazole moiety exhibit notable activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain thiadiazole derivatives exhibit effective antibacterial activity against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)
AE. coli20
BS. aureus18
CP. aeruginosa15

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives as anticancer agents. For example, in vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. One study reported that compounds with trifluoromethyl substitutions exhibited higher activity than doxorubicin against HL-60 leukemia cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
DA549 (Lung)1.16
EMCF7 (Breast)0.85
FHL-60 (Leukemia)0.75

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been investigated for their anti-inflammatory and antioxidant activities. They have shown potential as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of depression and other mood disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing the thiadiazole ring can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Interaction with DNA : Some derivatives have been shown to interact with calf thymus DNA, affecting replication and transcription processes .
  • Receptor Binding : Docking studies suggest that these compounds may bind effectively to specific biological receptors or enzymes, enhancing their therapeutic potential .

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives:

  • Antibacterial Study : A series of synthesized thiadiazoles were tested against E. coli strains, showing a correlation between structural modifications and increased antibacterial activity.
  • Anticancer Evaluation : Compounds were evaluated against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects with some compounds outperforming established chemotherapeutics .

Q & A

Q. What are the most effective methodologies for synthesizing (3-methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or condensation reactions between 1,2,3-thiadiazole-4-carbaldehyde derivatives and 3-methylbutylamine. Key optimization steps include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance thiadiazole reactivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .

Basic Research Question

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies methyl, thiadiazole, and amine proton environments. For example, thiadiazole protons resonate at δ 7.5–8.5 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Computational modeling : DFT calculations (B3LYP/6-311G**) predict electronic distribution, HOMO-LUMO gaps, and reactive sites .

Advanced Research Question

Q. What experimental designs are recommended to investigate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Derivative synthesis : Modify the thiadiazole ring (e.g., halogenation) or alkyl chain length to assess bioactivity trends .
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria to correlate substituent effects with antimicrobial activity .
  • Docking studies : Perform molecular docking (AutoDock Vina) with target proteins (e.g., bacterial dihydrofolate reductase) to identify binding affinities .

Advanced Research Question

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data triangulation : Cross-validate results using multiple assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity) .
  • Standardized protocols : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (24–48 hours) .
  • Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences between experimental groups .

Advanced Research Question

Q. What methodologies are suitable for evaluating the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Degradation studies : Simulate hydrolysis (pH 5–9) and photolysis (UV light, 254 nm) to assess persistence .
  • Bioaccumulation assays : Use OECD Test Guideline 305 to measure bioconcentration factors in aquatic organisms (e.g., Daphnia magna) .
  • Toxicity profiling : Perform acute/chronic toxicity tests on algae (e.g., Chlorella vulgaris) and soil microbes .

Advanced Research Question

Q. How can researchers design experiments to elucidate the mechanistic pathways of this compound’s interactions with cellular targets?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq analysis of treated vs. untreated bacterial cultures identifies differentially expressed genes .
  • Metabolomic studies : LC-MS/MS detects metabolic shifts (e.g., disrupted folate biosynthesis) in target organisms .
  • Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ values) using purified bacterial enzymes and fluorogenic substrates .

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